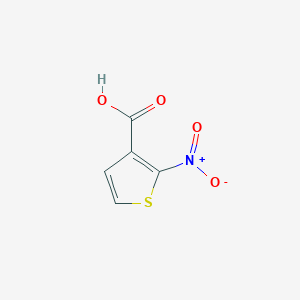![molecular formula C11H22ClNO4S B13241522 Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate](/img/structure/B13241522.png)
Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate is an organic compound with the chemical formula C5H10ClNO4S. It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate is typically carried out through organic synthesis methods in a laboratory setting. The process involves the reaction of tert-butyl carbamate with chlorosulfonyl chloride under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods .
Analyse Des Réactions Chimiques
Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed to form the corresponding carbamic acid and other by-products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in the synthesis of new organic compounds.
Biology: It serves as a research tool in the study of biological processes and pathways.
Medicine: It is used in the development of pharmaceuticals and as a research reagent in medicinal chemistry.
Industry: It is employed in the production of various chemical products and intermediates
Mécanisme D'action
The mechanism of action of Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate can be compared with other similar compounds, such as:
Tert-butyl N-[1-(chlorosulfonyl)piperidin-4-yl]carbamate: This compound has a similar structure but with a piperidine ring instead of a pentane chain.
Tert-butyl N-[1-(chlorosulfonyl)methyl]cyclopropylcarbamate: This compound features a cyclopropyl group instead of a pentane chain.
Tert-butyl N-[4-(chlorosulfonyl)phenyl]carbamate: This compound has a phenyl group instead of a pentane chain.
These compounds share similar chemical properties and reactivity but differ in their specific structures and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C11H22ClNO4S |
|---|---|
Poids moléculaire |
299.82 g/mol |
Nom IUPAC |
tert-butyl N-(1-chlorosulfonyl-4-methylpentan-2-yl)carbamate |
InChI |
InChI=1S/C11H22ClNO4S/c1-8(2)6-9(7-18(12,15)16)13-10(14)17-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14) |
Clé InChI |
AEIPDSKCFXCJNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CS(=O)(=O)Cl)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


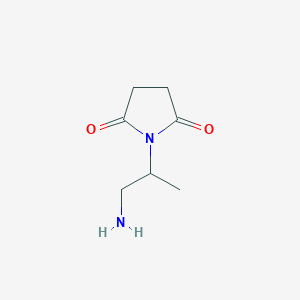
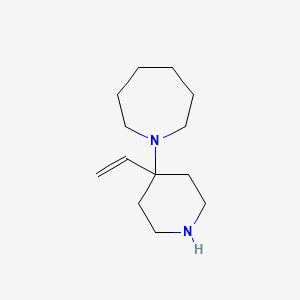
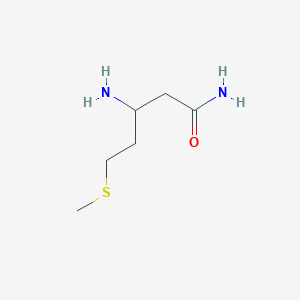
![2-{2-[(Thian-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13241450.png)

![1-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13241459.png)
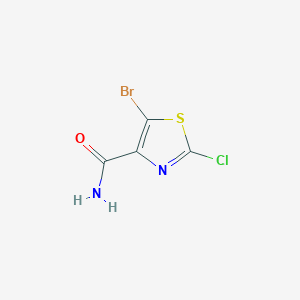
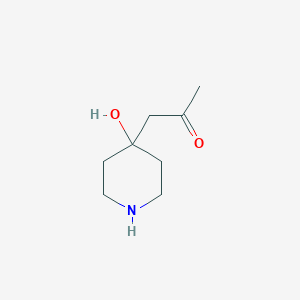
![2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride](/img/structure/B13241477.png)
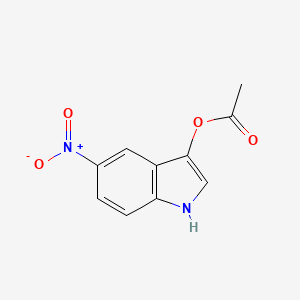

amine](/img/structure/B13241505.png)
